An In-depth Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)
An In-depth Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-Hydroxy-3'-nitroacetophenone, a key organic intermediate. The document delves into its chemical and physical properties, synthesis methodologies with detailed experimental protocols, and its significant application in the pharmaceutical industry, particularly in the synthesis of the anti-asthma drug Pranlukast. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both foundational knowledge and practical insights.
Introduction
1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS No. 28177-69-7) is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, makes it a versatile reagent for the synthesis of more complex molecules. Notably, it is a starting material for the leukotriene receptor antagonist, Pranlukast, highlighting its importance in medicinal chemistry.[2][3][4] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its synthesis and applications.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | |
| Synonyms | 1-(2-Hydroxy-3-nitrophenyl)ethanone, 2'-Hydroxy-3'-nitroacetophenone | [3][4] |
| Molecular Formula | C8H7NO4 | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Pale yellow to yellow solid | [3][5] |
| Melting Point | 98.5-99.5 °C | [3][5] |
| Boiling Point (Predicted) | 223.5±20.0 °C | [5] |
| Density (Predicted) | 1.380±0.06 g/cm3 | [5] |
| Purity | ≥99.00% by HPLC | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
The primary method for synthesizing 1-(2-Hydroxy-3-nitrophenyl)ethanone is through the nitration of 2'-hydroxyacetophenone.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The hydroxyl group is an activating, ortho-, para-director, leading to the formation of both 3-nitro and 5-nitro isomers. The separation of these isomers is a critical step in obtaining the pure desired product.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone.
Detailed Experimental Protocol
This protocol is a synthesis of procedures described in the literature and is intended for trained professionals in a laboratory setting.[6][7]
Materials:
-
2'-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Nitric Acid (63% or specific gravity 1.40)
-
Dichloromethane
-
Toluene
-
Methanol
-
Water (deionized)
-
Ice
Equipment:
-
Four-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
HPLC or recrystallization setup
Procedure:
-
Reaction Setup: In a four-necked flask, dissolve 2'-hydroxyacetophenone (175 g) in acetic acid (183 g) and dichloromethane (800 mL).[6]
-
Nitration: Heat the mixture to 40 °C. Slowly add 63% concentrated nitric acid (165 g) dropwise over 4-6 hours, maintaining the reaction temperature at 40 °C.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for another 4-6 hours.[6]
-
Work-up: Add water (500 g) to the reaction mixture and stir for 30 minutes for extraction. Separate the organic layer.[6]
-
Concentration: Concentrate the organic layer to obtain the crude product.[6]
-
Purification (Isomer Separation):
-
Add toluene (900 g) to the crude product and heat to 60-70 °C for 2-4 hours.[6]
-
Cool the mixture to 30-50 °C and filter to collect the solid.[6]
-
Transfer the filter cake to a flask and add methanol (100 g) and water (800 g). Heat to 50-60°C.[6]
-
Cool to 30-50°C and filter.[6]
-
Slowly add acetic acid (150 g) dropwise over 2 hours at 60-70 °C.[6]
-
Cool the mixture to room temperature and filter. Dry the filter cake to obtain the final product.[6]
-
Alternative purification can be achieved by HPLC for smaller scale reactions.[7]
Green Synthesis Approach
A patent describes a more environmentally friendly approach to synthesizing 2-hydroxy-3-nitroacetophenone.[8] This method involves the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst in a carboxylic acid solvent. This approach aims to improve the yield and reduce waste compared to traditional nitration methods.[8]
Applications in Drug Development
The primary application of 1-(2-Hydroxy-3-nitrophenyl)ethanone is as an intermediate in the synthesis of Pranlukast.[3][4][8] Pranlukast is a cysteinyl leukotriene receptor 1 antagonist used for the treatment of bronchial asthma. The synthesis of Pranlukast from this intermediate involves several subsequent reaction steps, highlighting the importance of having a reliable and efficient synthesis for this starting material.
Potential Biological Activities
While the main interest in 1-(2-Hydroxy-3-nitrophenyl)ethanone is as a synthetic intermediate, some sources suggest potential biological activities. It is described as an inorganic compound that may exhibit cytotoxic activity against cancer cells, possibly by inhibiting DNA synthesis or topoisomerase II. Further research is needed to fully elucidate these potential activities.
Safety and Handling
Proper safety precautions are crucial when handling 1-(2-Hydroxy-3-nitrophenyl)ethanone.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
Inhalation: Remove to fresh air. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.
Fire-Fighting Measures: [9]
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, chemical foam.
Handling and Storage: [5]
-
Store under an inert atmosphere (nitrogen or Argon) at 2-8°C.
-
Handle in accordance with good industrial hygiene and safety practices.
Conclusion
1-(2-Hydroxy-3-nitrophenyl)ethanone is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and effective purification to isolate the desired isomer. The information provided in this guide offers a comprehensive resource for researchers and drug development professionals, enabling a deeper understanding of this compound and its role in organic synthesis. Further exploration into its potential biological activities could open new avenues for its application.
References
-
PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Eureka | Patsnap. Preparation method of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Available from: [Link]
-
GM Chemical. 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Available from: [Link]
-
abcr Gute Chemie. AB283687 | CAS 28177-69-7. Available from: [Link]
-
GM CHEMICAL. 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Available from: [Link]
- Google Patents. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
-
NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Available from: [Link]
-
Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. Available from: [Link]
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